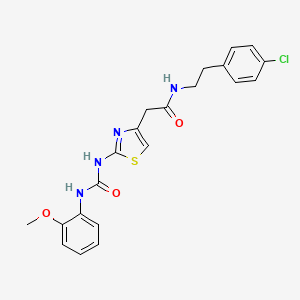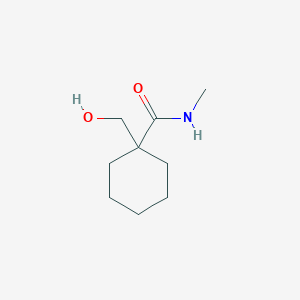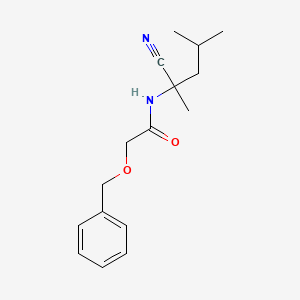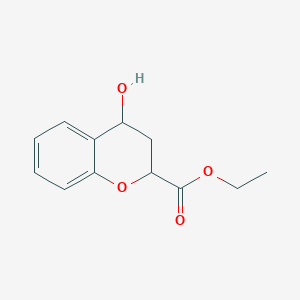![molecular formula C24H29FO7 B2759257 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid CAS No. 1432475-16-5](/img/structure/B2759257.png)
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is a derivative of Flunisolide, a synthetic corticosteroid with anti-inflammatory properties. The compound is characterized by its molecular formula C24H29FO7 and a molecular weight of 448.5 g/mol . It is primarily used in pharmaceutical research and development.
作用机制
Target of Action
Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is primarily a glucocorticoid receptor agonist . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptor is activated, it can exert anti-inflammatory and immunosuppressive effects .
Mode of Action
Flunisolide-21-Carboxylic Acid, upon binding to the glucocorticoid receptor, triggers a series of events that lead to the anti-inflammatory actions of corticosteroids . This involves the activation of lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This results in the suppression of the immune system due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
Given its similarity to flunisolide, it is likely to involve the glucocorticoid receptor pathway and the subsequent inhibition of arachidonic acid . This leads to the control of the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation .
Pharmacokinetics
Flunisolide, when administered as an oral inhalation, is rapidly absorbed . The systemic bioavailability of Flunisolide is less than 7% . The older, first-generation inhaled corticosteroids, including Flunisolide, have a significantly higher systemic bioavailability than the second-generation inhaled corticosteroids .
Result of Action
Flunisolide, upon binding to the glucocorticoid receptor, exerts anti-inflammatory actions . It reduces symptoms such as watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat, which are common allergic symptoms .
Action Environment
Temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . This could potentially influence the action, efficacy, and stability of Flunisolide-21-Carboxylic Acid.
生化分析
Biochemical Properties
Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is a glucocorticoid receptor agonist . It interacts with glucocorticoid receptors in cells, leading to a series of biochemical reactions that result in anti-inflammatory effects .
Cellular Effects
Flunisolide-21-Carboxylic Acid, when administered, can influence cell function by reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of Flunisolide-21-Carboxylic Acid involves its binding to glucocorticoid receptors. This binding leads to the activation of these receptors and the subsequent inhibition of phospholipase A2, controlling the biosynthesis of prostaglandins and leukotrienes . This process results in the suppression of the immune system and the reduction of inflammation .
Temporal Effects in Laboratory Settings
It is known that flunisolide, the parent compound, is rapidly converted by the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .
Dosage Effects in Animal Models
Flunisolide has been shown to reduce inflammation after topical application in animal models .
Metabolic Pathways
It is known that flunisolide is rapidly metabolized in the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .
Transport and Distribution
It is known that flunisolide is rapidly absorbed following administration and is widely distributed to body tissues .
Subcellular Localization
It is known that flunisolide, the parent compound, is a glucocorticoid receptor agonist and thus likely localizes to the cell nucleus where these receptors are typically found .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves multiple steps, starting from the parent compound Flunisolide. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups to the parent compound.
Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.
Carboxylation: Introduction of a carboxyl group to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
科学研究应用
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
相似化合物的比较
Flunisolide: The parent compound with similar anti-inflammatory properties.
Beclomethasone: Another corticosteroid with comparable therapeutic effects.
Budesonide: A corticosteroid used in the treatment of asthma and inflammatory bowel disease.
Uniqueness: 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is unique due to its specific structural modifications, which enhance its stability and activity compared to its parent compound and other similar corticosteroids .
属性
IUPAC Name |
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO7/c1-21(2)31-17-9-13-12-8-15(25)14-7-11(26)5-6-22(14,3)18(12)16(27)10-23(13,4)24(17,32-21)19(28)20(29)30/h5-7,12-13,15-18,27H,8-10H2,1-4H3,(H,29,30)/t12?,13?,15-,16-,17+,18?,22-,23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZOJSAQNPOYTG-REPFDDHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![4-ethyl-6-(methylsulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2759175.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)
![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)


![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)

![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2759186.png)
![3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2759187.png)
![N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2759189.png)

![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)
